(1S,2S)-Cyclopentane-1,2-diamine
Overview
Description
(1S,2S)-Cyclopentane-1,2-diamine is a chiral diamine compound characterized by a cyclopentane ring with two amino groups attached at the 1 and 2 positions. This compound is notable for its stereochemistry, with both amino groups positioned in the same spatial orientation, making it an important molecule in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S,2S)-Cyclopentane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, cyclopentane-1,2-dione, using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the catalytic hydrogenation of cyclopentane-1,2-dinitrile in the presence of a chiral catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to maintain the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-Cyclopentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form cyclopentane derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like acyl chlorides or isocyanates in the presence of a base.
Major Products:
Oxidation: Formation of cyclopentane-1,2-dinitrile.
Reduction: Formation of cyclopentane-1,2-diamine derivatives.
Substitution: Formation of N-substituted cyclopentane-1,2-diamine derivatives.
Scientific Research Applications
(1S,2S)-Cyclopentane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1S,2S)-Cyclopentane-1,2-diamine largely depends on its role in specific reactions or applications. As a chiral ligand, it facilitates asymmetric catalysis by coordinating with metal centers and inducing chirality in the reaction products. The molecular targets and pathways involved vary based on the specific catalytic system and reaction conditions.
Comparison with Similar Compounds
(1R,2R)-Cyclopentane-1,2-diamine: The enantiomer of (1S,2S)-Cyclopentane-1,2-diamine, with opposite stereochemistry.
Cyclohexane-1,2-diamine: A similar diamine with a six-membered ring instead of a five-membered ring.
Cyclopentane-1,3-diamine: A structural isomer with amino groups at the 1 and 3 positions.
Uniqueness: this compound is unique due to its specific stereochemistry, which makes it particularly valuable in asymmetric synthesis. Its ability to induce chirality in reaction products sets it apart from other similar compounds, making it a crucial component in the development of chiral catalysts and pharmaceuticals.
Properties
IUPAC Name |
(1S,2S)-cyclopentane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJQGGALXPHWLV-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459007 | |
Record name | (1S,2S)-Cyclopentane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77255-03-9 | |
Record name | (1S,2S)-Cyclopentane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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